molecular formula C18H16N2O6S2 B2689028 methyl (4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 1797615-86-1

methyl (4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2689028
CAS No.: 1797615-86-1
M. Wt: 420.45
InChI Key: BQNDRFSRQFGLCZ-UHFFFAOYSA-N
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Description

Methyl (4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)carbamate is a synthetic compound featuring a hybrid heterocyclic scaffold. Its structure integrates a thiophene ring substituted with a furan-2-carbonyl group, linked via a sulfamoyl bridge to a phenyl-carbamate moiety. This design combines aromatic and heterocyclic components, which are often associated with enhanced pharmacokinetic properties and target-binding capabilities in medicinal chemistry.

Key structural attributes:

  • Thiophene core: Contributes π-π stacking interactions in biological systems.
  • Sulfamoyl linkage: Imparts polarity and hydrogen-bonding capacity.
  • Methyl carbamate group: A common pharmacophore in enzyme inhibitors and prodrugs.

Properties

IUPAC Name

methyl N-[4-[[5-(furan-2-carbonyl)thiophen-2-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S2/c1-25-18(22)20-12-4-7-14(8-5-12)28(23,24)19-11-13-6-9-16(27-13)17(21)15-3-2-10-26-15/h2-10,19H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNDRFSRQFGLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)carbamate, with the CAS number 1797615-86-1, is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O6S2C_{18}H_{16}N_{2}O_{6}S_{2}, with a molecular weight of 420.5 g/mol. The compound features a combination of functional groups, including a furan moiety, a thiophene ring, and a sulfamoyl group, which are essential for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₆N₂O₆S₂
Molecular Weight420.5 g/mol
CAS Number1797615-86-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of functional groups allows for significant hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of these targets.

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and inhibiting enzymatic reactions.
  • Anticancer Activity : Similar compounds have shown promising anticancer properties by inducing apoptosis in cancer cells through DNA interaction and inhibition of cell proliferation .
  • Anti-inflammatory Effects : The structural features suggest potential anti-inflammatory effects, possibly by modulating cytokine production or inhibiting inflammatory pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have reported IC50 values for related compounds ranging from 3.0 µM to 22.54 µM against various cancer cell lines such as MCF-7 and A549 . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of carbamate compounds can inhibit the proliferation of human cancer cell lines effectively. For example:
    • A derivative showed an IC50 value of 3.0 µM against the A549 cell line.
    • Another compound demonstrated an IC50 value of 22.54 µM against MCF-7 cells .
  • Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to target proteins involved in cancer progression, enhancing its potential as an anticancer agent.

Summary of Findings

The biological activity of this compound is promising due to its structural diversity and functional capabilities:

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionBlocks enzymatic activity
Anti-inflammatoryPotential modulation of cytokine production

Comparison with Similar Compounds

Methyl Thiophene-2-carbonylcarbamate (4e) and Methyl Furan-2-carbonylcarbamate (4f)

Source : Synthesized via Pd-catalyzed reactions in THF, as described in Heterocycles (2013) .

Property Target Compound 4e (Thiophene) 4f (Furan)
Core Heterocycle Thiophene + Furan Thiophene Furan
1H NMR Shifts Not reported δ 7.45–7.30 (thiophene) δ 7.60–7.20 (furan)
Electron Density Mixed (electron-deficient) Moderately electron-rich Highly electron-deficient
Bioactivity Unknown Not reported Not reported

Key Insight : The target compound’s dual heterocyclic system may confer synergistic electronic effects compared to 4e and 4f, which possess single heterocycles. This could enhance binding to enzymes requiring dual aromatic interactions .

Albendazole (Methyl[5-(propylthio)-1H-benzimidazol-2-yl]carbamate)

Source : Anthelmintic drug described in .

Property Target Compound Albendazole
Core Structure Thiophene-furan-carbamate Benzimidazole-carbamate
Molecular Weight ~422 g/mol (estimated) 265.34 g/mol
Bioactivity Unknown Broad-spectrum antiparasitic
Solubility Likely low (sulfamoyl group) Low (lipophilic)

Key Insight: Unlike Albendazole’s planar benzimidazole system, the target compound’s non-planar thiophene-furan scaffold may reduce DNA intercalation (a common mechanism of benzimidazoles) but improve selectivity for non-nucleic acid targets .

Sulfamoyl-Containing Analogues

2-(4-{N-[(Thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)acetic acid (145)

Source : Dual 5-Lipoxygenase/mPGES-1 inhibitor from .

Property Target Compound Compound 145
Sulfonamide Group Present Present
Bioactivity Unknown Enzyme inhibition (IC50 ~0.5 µM)
Synthesis Yield Not reported 77%

Key Insight : The acetic acid substituent in Compound 145 improves water solubility, whereas the target compound’s methyl carbamate may prioritize membrane permeability over solubility .

(S)-N-((5-(Aminomethyl)thiophen-2-yl)sulfonyl)pyrrolidin-2-yl)acetic acid (8a)

Source : LOX inhibitor from .

Property Target Compound Compound 8a
Thiophene Sulfonamide Present Present
Amino Group Absent Present (enhances basicity)
Bioactivity Unknown Antimetastatic (LOX inhibition)

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity

  • Target Compound : Predicted low aqueous solubility due to the sulfamoyl and carbamate groups, but moderate logP (~2.5) from the furan-thiophene system.
  • Albendazole : Higher logP (~3.8) due to the benzimidazole and propylthio groups, favoring lipid-rich environments .
  • Compound 145 : Improved solubility from the acetic acid moiety (logP ~1.2) .

Table 1: Structural Comparison of Key Analogues

Compound Core Features Bioactivity Reference
Target Compound Thiophene-furan-carbamate Unknown
4e (Thiophene) Thiophene-carbamate Not reported
Albendazole Benzimidazole-carbamate Antiparasitic
Compound 145 Thiophene-sulfonamide-acid 5-LOX/mPGES-1 inhibition

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility
Target Compound ~422 ~2.5 Low
4e ~225 ~1.8 Moderate
Albendazole 265.34 ~3.8 Low

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